molecular formula C8H11BrO2 B12309088 7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid

7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B12309088
M. Wt: 219.08 g/mol
InChI Key: CCLYQHANYNSLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromobicyclo[410]heptane-1-carboxylic acid is a bicyclic compound characterized by a bromine atom attached to the bicyclo[410]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chlorobicyclo[4.1.0]heptane-1-carboxylic acid
  • 7-Iodobicyclo[4.1.0]heptane-1-carboxylic acid
  • 7-Fluorobicyclo[4.1.0]heptane-1-carboxylic acid

Uniqueness

7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules, making it a valuable tool in various research applications .

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C8H11BrO2/c9-6-5-3-1-2-4-8(5,6)7(10)11/h5-6H,1-4H2,(H,10,11)

InChI Key

CCLYQHANYNSLAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C2Br)C(=O)O

Origin of Product

United States

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